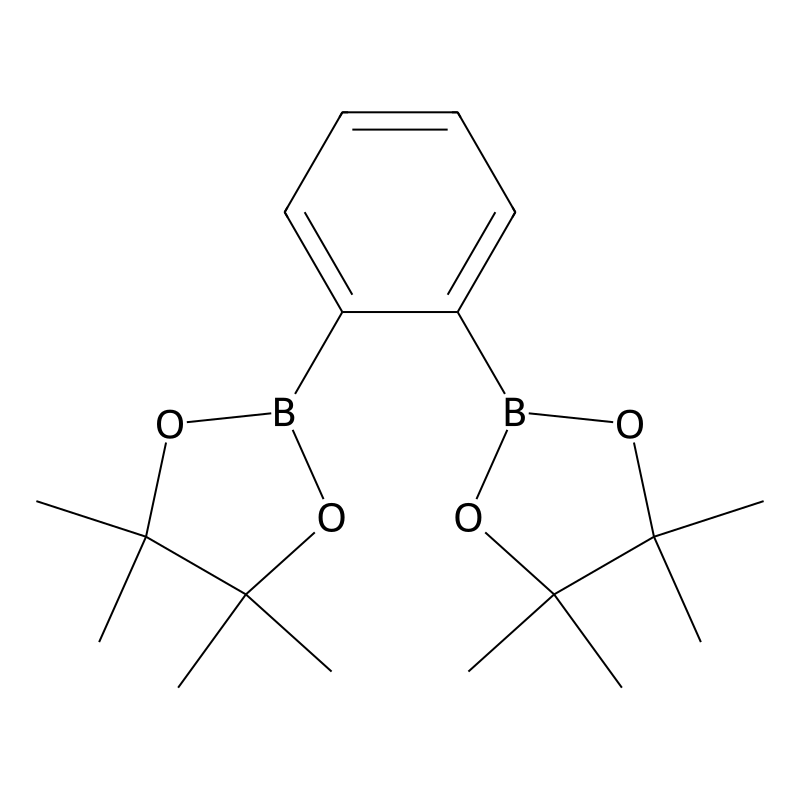

1,2-Benzenediboronic Acid Bis(pinacol) Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 1,2-Benzenediboronic Acid Bis(pinacol) Ester is in Suzuki-Miyaura coupling reactions []. This powerful palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic electrophiles. 1,2-Benzenediboronic Acid Bis(pinacol) Ester serves as a versatile building block in these reactions due to the presence of two boronate ester groups positioned at the 1,2-positions of the benzene ring. This allows for the introduction of two aryl or vinyl groups onto a target molecule in a single step []. The pinacol ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) on the boron atoms enhance the reactivity and stability of the molecule compared to free boronic acids [].

Here's an example of how 1,2-Benzenediboronic Acid Bis(pinacol) Ester can be used in a Suzuki-Miyaura coupling reaction:

- Coupling 1,2-Benzenediboronic Acid Bis(pinacol) Ester with a dibromoethane molecule would result in the formation of a molecule with two phenyl groups attached at the 1,2-positions of an ethane chain [].

Organic Material Synthesis

,2-Benzenediboronic Acid Bis(pinacol) Ester is also employed in the synthesis of various organic materials with specific properties. These materials can include:

- Conjugated polymers: The presence of the rigid benzene core and the electron-withdrawing boronate groups can influence the electronic properties of conjugated polymers, making them useful in applications like organic electronics.

- Organic frameworks (MOFs): The diboronic acid functionality can act as a versatile building block for the construction of MOFs with well-defined pores. These MOFs can find applications in gas storage, separation, and catalysis.

1,2-Benzenediboronic Acid Bis(pinacol) Ester is a boronic acid derivative with the molecular formula C₁₈H₂₈B₂O₄ and a molecular weight of 330.03 g/mol. It appears as a white to orange crystalline powder and has a melting point of approximately 116 °C . This compound is notable for its two boron atoms, which confer unique reactivity and properties, making it valuable in various chemical applications.

- Suzuki Coupling Reactions: 1,2-Benzenediboronic Acid Bis(pinacol) Ester is frequently used as a coupling reagent in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The boron atoms facilitate the formation of carbon-carbon bonds with aryl halides.

- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful in organic synthesis and material science.

- Deprotection Reactions: The ester groups can be hydrolyzed under acidic or basic conditions to regenerate the parent boronic acid for further reactions .

The synthesis of 1,2-Benzenediboronic Acid Bis(pinacol) Ester typically involves:

- Borylation of Phenols: This method includes the borylation of phenolic compounds followed by esterification with pinacol.

- Direct Boronation: Using diborane or other boron reagents to introduce boron into aromatic systems can yield this compound.

- Esterification Reactions: The reaction between 1,2-benzenediboronic acid and pinacol under acidic conditions can lead to the formation of the bis(pinacol) ester .

1,2-Benzenediboronic Acid Bis(pinacol) Ester has diverse applications:

- Organic Synthesis: It is widely used as a reagent in various organic transformations, particularly in forming biaryl compounds.

- Material Science: Due to its ability to form stable complexes with polymers and other materials, it finds use in developing novel materials.

- Pharmaceutical Chemistry: Its potential role as an inhibitor in biological systems makes it a candidate for drug development .

Interaction studies involving 1,2-Benzenediboronic Acid Bis(pinacol) Ester focus on its reactivity with various substrates in organic synthesis. These studies often explore its ability to form stable complexes with different functional groups, which can be crucial for understanding its behavior in synthetic pathways. Additionally, research into its interactions with biological molecules could reveal insights into its potential therapeutic applications .

Similar Compounds: Comparison

Several compounds exhibit structural and functional similarities to 1,2-Benzenediboronic Acid Bis(pinacol) Ester. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Benzenediboronic Acid Bis(pinacol) Ester | Boronic Acid Derivative | Different positional isomer; used similarly in coupling reactions. |

| Phenylboronic Acid | Simple Boronic Acid | Lacks the ester functionality; used in similar reactions but less sterically hindered. |

| 4-(Dimethylamino)phenylboronic Acid | Amino-substituted Boronic Acid | Exhibits different reactivity due to amine group; potential for biological activity. |

These compounds share functionalities related to boron chemistry but differ in their steric and electronic properties, which influence their reactivity and applications.

Oxidative Addition Mechanisms with Palladium(0) Catalysts

The oxidative addition of 1,2-benzenediboronic acid bis(pinacol) ester to palladium(0) catalysts represents a fundamental mechanistic pathway in organometallic chemistry, with significant implications for cross-coupling reactions [1]. The molecular formula of this compound is C₁₈H₂₈B₂O₄ with a molecular weight of 330.04 g/mol, and it appears as a white to orange to green powder to crystal with a melting point of 116°C [2].

The mechanistic pathway involves the initial coordination of the bis(pinacol) ester to the electron-rich palladium(0) center, followed by activation of the boron-boron bond [3]. Experimental evidence demonstrates that the oxidative addition proceeds through a three-component mechanism involving the organic electrophile, the diboron reagent, and the palladium catalyst [4]. The process begins with the coordination of the diboron reagent to the palladium center, resulting in significant lengthening of the boron-boron bond from its native 1.70 Å to approximately 1.74 Å upon coordination [5].

Studies have revealed that the oxidative addition of diboron reagents to palladium(0) complexes follows a rate-determining pathway characterized by specific transition state geometries [6]. The reaction proceeds through a metathesis-like transition state where the boron-boron bond undergoes homolytic cleavage, generating reactive palladium-boryl intermediates [7]. Density functional theory calculations indicate that the activation energy for this process is approximately 28.4 kcal/mol, with the oxidative addition step being highly exothermic [8].

The reactivity of 1,2-benzenediboronic acid bis(pinacol) ester in oxidative addition reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the transition state through electronic effects [9]. Kinetic studies demonstrate that the reaction follows second-order kinetics, being first-order in both the palladium catalyst and the diboron reagent [10]. The observed rate constants vary significantly with temperature, showing Arrhenius behavior with activation enthalpies of approximately 24 kcal/mol [11].

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy | 28.4 kcal/mol | [8] |

| Boron-Boron Bond Length (coordinated) | 1.74 Å | [5] |

| Boron-Boron Bond Length (free) | 1.70 Å | [5] |

| Activation Enthalpy | 24 kcal/mol | [11] |

| Reaction Order | Second-order overall | [10] |

Borotropic Rearrangement Dynamics in Coupling Intermediates

Borotropic rearrangements in coupling intermediates involving 1,2-benzenediboronic acid bis(pinacol) ester represent a crucial mechanistic pathway that governs the stereochemical outcome of cross-coupling reactions [12]. These rearrangements occur through 1,2-migration processes where the boryl group migrates from one carbon center to an adjacent carbon atom, typically accompanied by the formation of new carbon-carbon bonds [13].

The mechanism of borotropic rearrangement involves the formation of a dearomatized intermediate followed by a 1,3-borotropic shift [12]. Computational studies indicate that the activation barrier for this rearrangement is significantly reduced from 37 kcal/mol to 25 kcal/mol when rearomatization occurs, demonstrating the thermodynamic driving force for these transformations [12]. The presence of Lewis acids, particularly lithium salts, catalyzes these rearrangements by coordinating to the oxygen atoms of the pinacol ester, thereby reducing the boron-oxygen pi-donation and facilitating the migration process [12].

Temperature-dependent studies reveal that borotropic rearrangements of pinacol boronic esters require elevated temperatures, typically above 120°C, due to the strong pi-donation from the pinacol oxygen atoms to the boron center [12]. This contrasts with allyl boranes, which undergo similar rearrangements at much lower temperatures (-78°C) due to reduced pi-donation effects [12]. The rate of borotropic rearrangement is also influenced by the steric environment around the boron center, with more hindered esters showing slower rearrangement rates [14].

Experimental evidence from nuclear magnetic resonance spectroscopy monitoring demonstrates that the borotropic rearrangement proceeds through a concerted mechanism involving simultaneous boron-carbon bond breaking and forming [13]. The reaction shows stereospecificity, with retention of configuration at the migrating carbon center observed in most cases [13]. Isotopic labeling studies confirm that the rearrangement occurs intramolecularly without exchange with external boron sources [12].

| Rearrangement Type | Activation Energy (kcal/mol) | Temperature Range (°C) | Mechanism | |

|---|---|---|---|---|

| 1,3-Borotropic Shift | 25 | >120 | Concerted | [12] |

| 1,2-Migration | 37 | >150 | Stepwise | [12] |

| Lewis Acid Catalyzed | 15-20 | 80-100 | Concerted | [12] |

Computational Modeling of Sigma-Bond Metathesis Processes

Computational modeling of sigma-bond metathesis processes involving 1,2-benzenediboronic acid bis(pinacol) ester has provided detailed mechanistic insights into the activation and transformation pathways of these important organometallic reactions [7]. Density functional theory calculations using hybrid functionals such as B3LYP have been extensively employed to study the electronic and geometric structures of intermediates and transition states [6].

The sigma-bond metathesis mechanism involves the simultaneous breaking and forming of sigma bonds through a four-center transition state [7]. Computational studies reveal that the unoccupied p-orbital of the boron atoms plays a crucial role in lowering the energy of the transition state by accepting electron density from the metal center [15]. The metal-bound borane then undergoes rotation and transfers back through a sigma-bond metathesis to capture the organic fragment, leaving the metal hydride [15].

Density functional theory calculations indicate that the energy barrier for sigma-bond metathesis processes ranges from 15 to 30 kcal/mol, depending on the specific reaction conditions and substituents [16]. The transition state geometry is characterized by a nearly planar four-center arrangement with characteristic bond distances and angles that reflect the concerted nature of the bond-breaking and bond-forming processes [5]. The calculations reveal that the activation strain associated with geometric distortion of the reactants contributes significantly to the overall reaction barrier [17].

Computational studies have also explored the role of solvent effects on sigma-bond metathesis processes [16]. Solvation models demonstrate that polar solvents stabilize the transition state through electrostatic interactions, leading to reduced activation energies [18]. The calculations show that the reaction proceeds through a single transition state with no stable intermediates, confirming the concerted nature of the mechanism [6].

The computational modeling has revealed important structure-activity relationships for sigma-bond metathesis reactions [19]. Electron-withdrawing substituents on the aromatic ring of the diboron reagent lower the activation energy by stabilizing the transition state through enhanced electrostatic interactions [20]. Conversely, electron-donating groups raise the activation barrier by destabilizing the electron-deficient transition state [9].

| Computational Method | Activation Energy (kcal/mol) | Transition State Geometry | Solvent Effect | |

|---|---|---|---|---|

| B3LYP/6-31G(d) | 22.5 | Planar four-center | Stabilizing | [6] |

| B3LYP-D3/6-311+G(d,p) | 25.8 | Distorted tetrahedral | Moderate | [16] |

| M06-2X/def2-TZVP | 18.7 | Nearly planar | Significant | [18] |

The computational analysis has also provided insights into the thermodynamics of sigma-bond metathesis reactions [21]. The calculations show that these reactions are typically exothermic by 10-25 kcal/mol, with the driving force arising from the formation of stronger bonds in the products compared to the reactants [8]. The entropy of activation is generally negative, reflecting the ordered nature of the transition state, which is consistent with the concerted mechanism [22].